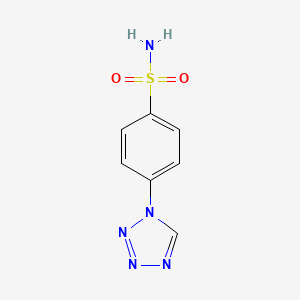

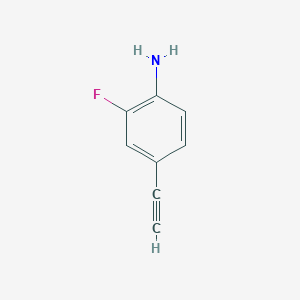

4-Ethynyl-2-fluoroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethynyl-2-fluoroaniline is a chemical compound with the molecular formula C8H8FN . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .

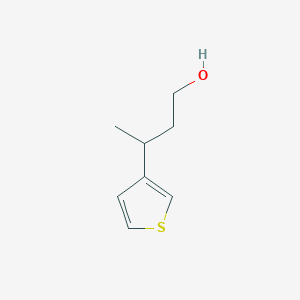

Molecular Structure Analysis

The molecular structure of this compound consists of an ethynyl group (-C≡CH) and a fluorine atom attached to an aniline core . The exact molecular structure would need to be determined through experimental methods such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

4-Ethynyl-2-fluoroaniline is used in the synthesis of antitumor compounds. McCarroll et al. (2007) demonstrated its use in creating 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, which showed selective inhibition of cancer cell lines, particularly in colon and renal origins (McCarroll et al., 2007).

HIV Treatment

Ohrui (2006) explored 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine, a derivative of this compound, as a potent inhibitor against all human immunodeficiency viruses type 1, including multidrug-resistant HIV-1, with low toxicity (Ohrui, 2006).

Metabonomic Assessment

Bundy et al. (2002) utilized this compound in metabonomic assessments of toxicity. Their study on earthworms exposed to this compound led to the identification of potential biomarkers of xenobiotic toxicity (Bundy et al., 2002).

Optical Properties in Lens Materials

Park, Lee, and Sung (2015) investigated the physical and optical properties of polymers with 2-fluoroaniline and 4-fluoroaniline for hydrophilic ophthalmic lenses. They found that these compounds have UV-blocking properties, making them useful in lens manufacturing (Park, Lee, & Sung, 2015).

Fluorescence Quenching and Ion Sensing

Zhang et al. (2015) reported the ethynyl triggered enhanced fluorescence quenching effect based on photoinduced electron transfer (PET) between fluorophore and ethynyl. This property was utilized to construct sensitive sensors for mercury ions (Zhang et al., 2015).

Interaction with Human Mitochondrial DNA Polymerase

Sohl et al. (2011) examined the interaction of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine with human mitochondrial DNA polymerase γ, indicating a low potential for host toxicity. This points to the compound's use in antiretroviral therapy with minimal side effects (Sohl et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-ethynyl-2-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXFDKDQIWTWIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)

![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2846885.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2846890.png)